molecular formula C12H13NO4 B11797463 4-Ethyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid

4-Ethyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid

Cat. No.: B11797463
M. Wt: 235.24 g/mol
InChI Key: BDZWXTKCMDLICT-UHFFFAOYSA-N
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Description

4-Ethyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid is a heterocyclic compound that belongs to the class of oxazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid can be achieved through several methods. One common approach involves the recyclization of small and medium carbo- or heterocycles. This method often employs multicomponent heterocyclization reactions, which allow for the efficient formation of the oxazepine scaffold .

Industrial Production Methods

Industrial production of this compound typically involves one-pot synthesis procedures. These methods are advantageous due to their simplicity and efficiency, allowing for the large-scale production of the compound with minimal purification steps .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the oxo group to a hydroxyl group.

    Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .

Scientific Research Applications

4-Ethyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications due to its unique structure and biological activity.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Ethyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid is unique due to its seven-membered ring containing both oxygen and nitrogen atoms.

Properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

4-ethyl-3-oxo-5H-1,4-benzoxazepine-7-carboxylic acid

InChI

InChI=1S/C12H13NO4/c1-2-13-6-9-5-8(12(15)16)3-4-10(9)17-7-11(13)14/h3-5H,2,6-7H2,1H3,(H,15,16)

InChI Key

BDZWXTKCMDLICT-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2=C(C=CC(=C2)C(=O)O)OCC1=O

Origin of Product

United States

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